2-(4-Benzyloxy-phenyl)-propionic acid
Description
2-(4-Benzyloxy-phenyl)-propionic acid (C₁₆H₁₄O₃, MW 254.28 g/mol) is a propionic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring. The benzyloxy substituent introduces steric bulk and aromaticity, distinguishing it from simpler alkyl or halogen-substituted analogs.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZGYVNJWERGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), 2-(4-benzyloxy-phenyl)-propionic acid may offer different therapeutic benefits due to its structural differences.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in molecular structure, substituents, and physicochemical properties:
Key Observations :
- Ketoprofen’s meta-benzoyl group offers even higher lipophilicity . Acidity: Electron-donating groups (e.g., benzyloxy) may slightly reduce the acidity of the carboxylic acid compared to electron-withdrawing groups (e.g., chloro), affecting ionization and binding to cyclooxygenase (COX) enzymes .
Q & A
Q. How can cross-study variability in cytotoxicity assays for 2-(4-Benzyloxy-phenyl)-propionic acid be minimized?
- Methodological Answer : Adopt ISO 10993-5 guidelines for in vitro cytotoxicity testing. Use reference controls (e.g., cisplatin for positive control) and normalize data to cell viability metrics (e.g., MTT assay absorbance at 570 nm). Perform inter-laboratory validation using shared batches of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
